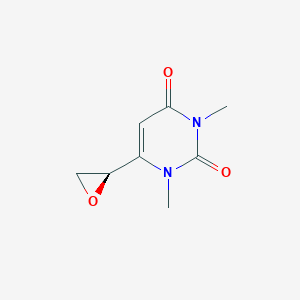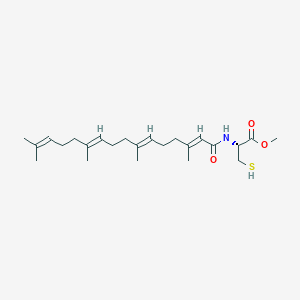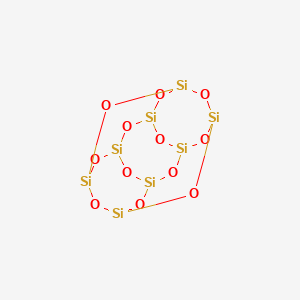![molecular formula C19H14N2O3S B238452 3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)
3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid, commonly known as NCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCTB belongs to the class of thioamides and is primarily used in chemical research as a building block for the synthesis of other compounds. In
Wissenschaftliche Forschungsanwendungen
NCTB has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, NCTB has been shown to exhibit anticancer and antitumor properties by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In organic synthesis, NCTB is used as a building block for the synthesis of other compounds such as thioamides and benzothiazoles. It has also been used as a ligand in metal-catalyzed reactions and as a reagent in cross-coupling reactions.
In materials science, NCTB has been investigated for its potential as a corrosion inhibitor and as a dye for solar cells.
Wirkmechanismus
The mechanism of action of NCTB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation and pain.
Biochemische Und Physiologische Effekte
NCTB has been shown to exhibit various biochemical and physiological effects in cells and organisms. In vitro studies have shown that NCTB can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis.
In vivo studies have shown that NCTB can inhibit tumor growth and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
NCTB has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial suppliers. However, NCTB has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling NCTB, and appropriate safety measures should be followed.
Zukünftige Richtungen
There are several future directions for the research on NCTB. One area of interest is the development of NCTB-based compounds for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of NCTB and its potential targets in cells. Additionally, the synthesis of NCTB derivatives with improved properties and higher potency is an area of active research.
Synthesemethoden
The synthesis of NCTB involves the reaction of 1-naphthylamine with thiocarbonyl diimidazole and 3-aminobenzoic acid. The reaction is carried out in anhydrous dichloromethane at room temperature, and the resulting product is purified by column chromatography. The yield of NCTB is typically around 50-60%, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
Produktname |
3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid |
|---|---|
Molekularformel |
C19H14N2O3S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C19H14N2O3S/c22-17(16-10-4-6-12-5-1-2-9-15(12)16)21-19(25)20-14-8-3-7-13(11-14)18(23)24/h1-11H,(H,23,24)(H2,20,21,22,25) |
InChI-Schlüssel |
QANNZEMDLGIHOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)